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1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

Catalog No.
S841227
CAS No.
1341396-39-1
M.F
C9H8ClNO3S
M. Wt
245.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carbox...

CAS Number

1341396-39-1

Product Name

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

IUPAC Name

1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

InChI

InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

HYKVGYIKILPNLD-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a compound characterized by its unique structure that combines a thiophene ring with an azetidine moiety. It features a carboxylic acid functional group, which enhances its potential biological activity. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceuticals, particularly as an inhibitor of certain biological pathways.

The chemical reactivity of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid can be attributed to the presence of both the carboxylic acid and the carbonyl group. These functional groups can participate in various reactions, such as:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which can be important for drug development.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.

Research indicates that compounds similar to 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid exhibit significant biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Certain compounds within this class are being investigated for their potential to inhibit cancer cell growth.
  • Coagulation Inhibition: Related compounds have been identified as inhibitors of coagulation factors, suggesting potential therapeutic applications in managing blood disorders .

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid typically involves several steps:

  • Formation of Thiophene Derivative: Starting from commercially available 5-chlorothiophene-2-carboxylic acid, a carbonyl group is introduced through acylation.
  • Synthesis of Azetidine Ring: The azetidine structure can be formed via cyclization reactions involving appropriate precursors.
  • Carboxylation: The final step often involves introducing the carboxylic acid functionality through hydrolysis or direct carboxylation methods.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
  • Biochemical Research: As a tool for studying biological pathways and mechanisms due to its ability to interact with proteins involved in various cellular processes.

Interaction studies are crucial for understanding how 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to target proteins.
  • In Vivo Studies: To assess the biological effects and pharmacokinetics in living organisms.

Such studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Chlorothiophene-2-carboxylic acidThiophene ring, carboxylic acidExhibits antimicrobial activity .
1-(4-Chlorophenyl)azetidine-3-carboxylic acidAzetidine ring, chlorophenyl groupPotential anticancer properties .
5-Bromothiophene-2-carboxylic acidBromine substitution on thiopheneDifferent halogen may influence biological activity.
4-(5-Chlorothiophen-2-carbonyl)-piperidinePiperidine instead of azetidineMay exhibit different pharmacological profiles.

These compounds highlight the diversity within this chemical class and underscore the unique aspects of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid, particularly its specific structural features that may confer distinct biological activities.

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring three distinct structural motifs:

  • Azetidine core: A four-membered nitrogen-containing ring (C3H6N) with a carboxylic acid group at the 3-position.
  • 5-Chlorothiophene moiety: A five-membered aromatic thiophene ring substituted with a chlorine atom at position 5 and a carbonyl group at position 2.
  • Carbonyl linkage: Connecting the thiophene carbonyl to the azetidine nitrogen.

The IUPAC name reflects this hierarchy:
1-[5-chlorothiophene-2-carbonyl]azetidine-3-carboxylic acid.

Key structural data:

PropertyValueSource
Molecular formulaC₉H₈ClNO₃S
Molecular weight245.68 g/mol
SMILES codeC1CC(N(C1)C(=O)C2=CC=C(Cl)S2)C(=O)O

Comparative Analysis with Related Azetidine-Thiophene Hybrids

The compound shares structural similarities with other azetidine-thiophene hybrids but differs in substituent positioning and functional groups:

CompoundStructural FeaturesKey Differences
[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]azetidine-3-carboxylic acidAzetidine + indole + phenylalaninyl substituentLarger aromatic system (indole vs. thiophene)
3-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acidAzetidine + methyl-thiophene substituentMethyl linkage instead of carbonyl
1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acidAzetidine + thiophene sulfonyl groupSulfonyl vs. carbonyl linkage

Conformational Studies via X-ray Crystallography and DFT Calculations

Conformational analyses reveal:

  • Azetidine ring strain: The four-membered ring adopts a puckered geometry to minimize angle strain. DFT studies predict bond angles of ~90° at the nitrogen atom.
  • Thiophene orientation: The 5-chlorothiophene substituent adopts a coplanar arrangement with the azetidine ring, stabilized by resonance between the carbonyl and thiophene π-systems.
  • Carboxylic acid interactions: Hydrogen bonding between the carboxylic acid group and adjacent atoms contributes to crystal packing stability.

Key computational insights:

  • Dihedral angles: Azetidine C-N-C-C torsion angles ~60°, deviating from ideal 180° due to ring strain.
  • Electron density: Chlorine substituent induces partial positive charge on the thiophene sulfur, enhancing electrophilic reactivity.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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